

Spectroscopic Characterization of 2,6-Dimethyl-3-nitropyridin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dimethyl-3-nitropyridin-4-ol

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Introduction

2,6-Dimethyl-3-nitropyridin-4-ol is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for its development and application. This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, and MS) for this compound. Due to the limited availability of public, experimentally-verified spectra for **2,6-Dimethyl-3-nitropyridin-4-ol**, this document presents predicted data based on established spectroscopic principles and data from analogous compounds. It also outlines generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2,6-Dimethyl-3-nitropyridin-4-ol**. It is crucial to note that these are estimations and actual experimental values may vary.

Table 1: Predicted ^1H and ^{13}C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹ H NMR (Proton NMR)
Predicted Chemical Shift (δ, ppm)
~ 8.0 - 8.2
~ 10.0 - 12.0
~ 2.4 - 2.6
~ 2.3 - 2.5
¹³ C NMR (Carbon-13 NMR)
Predicted Chemical Shift (δ, ppm)
~ 160 - 165
~ 155 - 160
~ 150 - 155
~ 130 - 135
~ 110 - 115
~ 20 - 25
~ 18 - 23

Predicted spectra are based on typical chemical shifts for substituted pyridinol rings and the electronic effects of the nitro and methyl substituents.

Table 2: Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 3500	Strong, Broad	O-H stretching (hydroxyl group)
3000 - 3100	Medium	C-H stretching (aromatic)
2850 - 3000	Medium	C-H stretching (aliphatic, from methyl groups)
1620 - 1650	Strong	C=C and C=N stretching (pyridine ring)
1500 - 1550	Strong	N-O asymmetric stretching (nitro group)
1330 - 1370	Strong	N-O symmetric stretching (nitro group)
1200 - 1300	Medium	C-O stretching (hydroxyl group)

Table 3: Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

m/z (Mass-to-Charge Ratio)	Assignment
168.05	[M] ⁺ (Molecular ion, corresponding to the exact mass of C ₇ H ₈ N ₂ O ₃)
151.05	[M-OH] ⁺ (Loss of the hydroxyl radical)
138.06	[M-NO] ⁺ (Loss of nitric oxide)
122.05	[M-NO ₂] ⁺ (Loss of the nitro group)
Other	Fragmentation patterns corresponding to the loss of methyl groups or cleavage of the pyridine ring may be observed.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **2,6-Dimethyl-3-nitropyridin-4-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2,6-Dimethyl-3-nitropyridin-4-ol** in a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$) in an NMR tube.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **1H NMR Acquisition:** Acquire the proton NMR spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
- **^{13}C NMR Acquisition:** Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A longer acquisition time may be necessary due to the lower natural abundance of ^{13}C .
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - **KBr Pellet:** Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
 - **Attenuated Total Reflectance (ATR):** Place a small amount of the solid sample directly onto the ATR crystal.
- **Instrumentation:** Use a Fourier Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:** Record the spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).

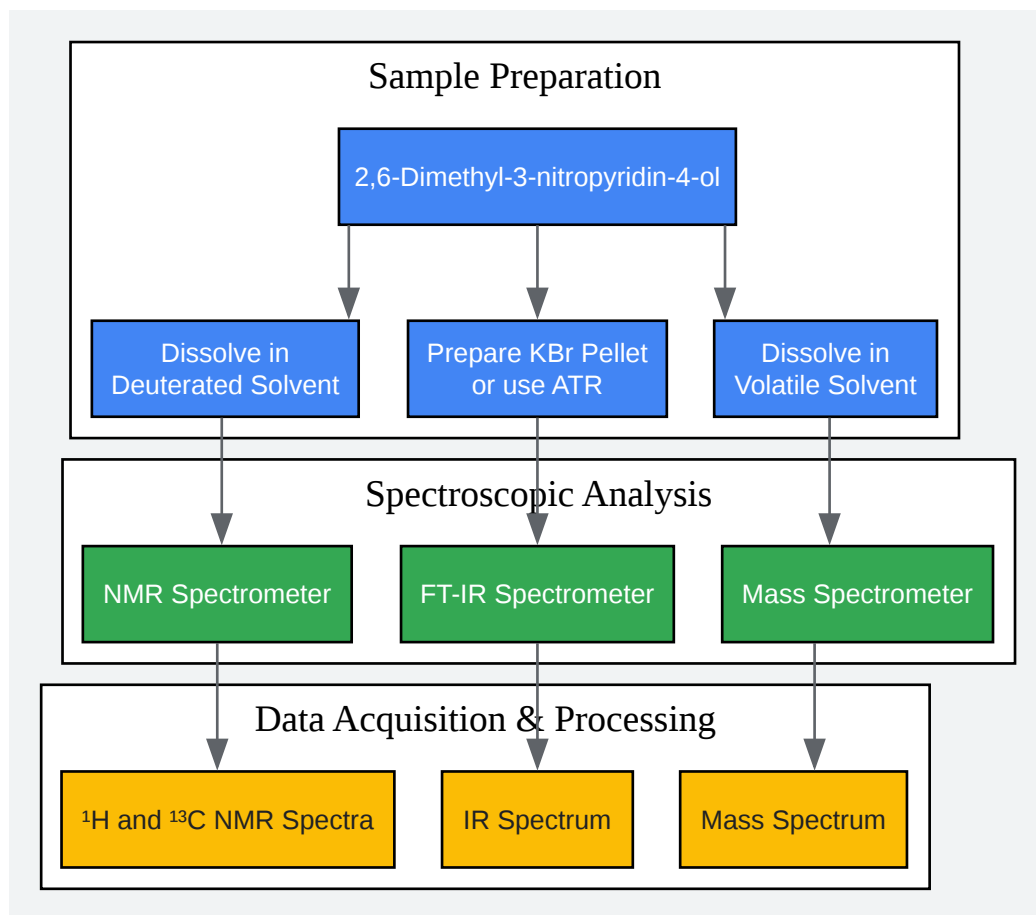
- **Data Processing:** The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- **Instrumentation:** Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- **Data Acquisition:** Introduce the sample into the mass spectrometer. For high-resolution mass spectrometry (HRMS), use an analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain accurate mass measurements.
- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

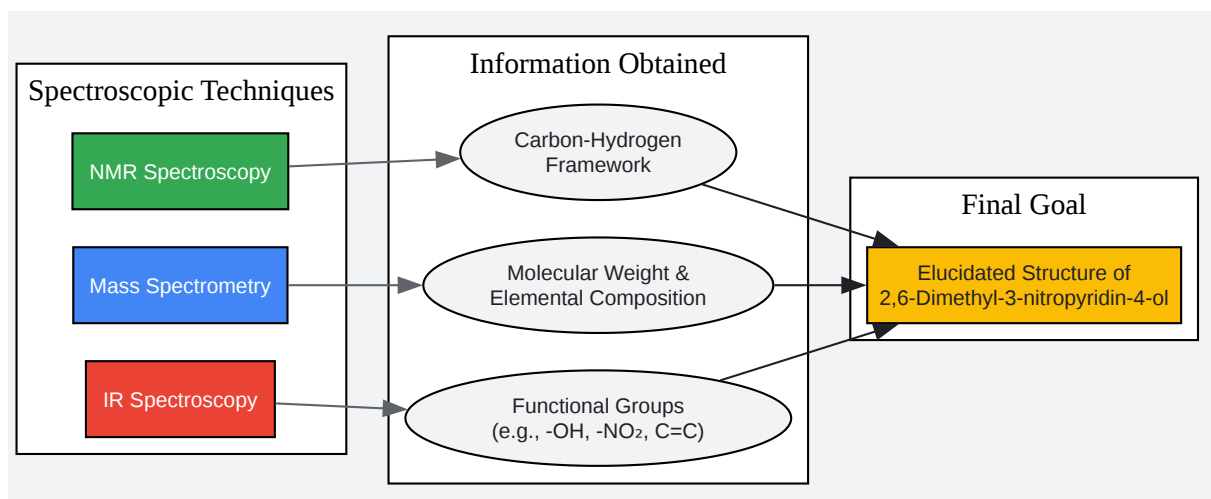
Visualization of Spectroscopic Workflow

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques for structure elucidation.



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Caption: General workflow for the spectroscopic analysis of a solid organic compound.



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Caption: Logical relationship of spectroscopic techniques for structure elucidation.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com